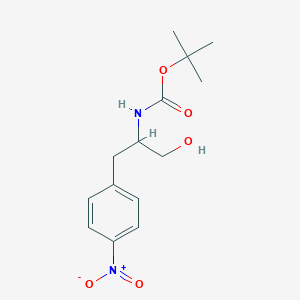
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester typically involves the hydroboration of 2,6,6-trimethylcyclohexene followed by esterification with pinacol. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) and pinacol in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol.
Reduction: Reduces the boronic ester to the corresponding alkane.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Produces 2,6,6-trimethylcyclohexanol.
Reduction: Produces 2,6,6-trimethylcyclohexane.
Substitution: Produces various substituted cyclohexenes depending on the reactants used.
Aplicaciones Científicas De Investigación
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester is extensively used in:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for forming carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and drug intermediates.
Medicine: For the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through the formation of carbon-boron bonds, which can be further transformed into various functional groups. The molecular targets include electrophilic centers in organic molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved often include transmetalation, oxidative addition, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Allylboronic Acid Pinacol Ester
Uniqueness
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester is unique due to its cyclic structure and the presence of three methyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions requiring selective activation and transformation .
Propiedades
Fórmula molecular |
C15H27BO2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2,6,6-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-9-8-10-13(2,3)12(11)16-17-14(4,5)15(6,7)18-16/h8-10H2,1-7H3 |
Clave InChI |
YZDFHKSIBAOTNP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)





![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)


![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)


